Cas no 81975-91-9 (10-[4-dimethylamino-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxo-oxan-2-yl) oxy-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydrox yacetyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione)
![10-[4-dimethylamino-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxo-oxan-2-yl) oxy-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydrox yacetyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione structure](https://de.kuujia.com/scimg/cas/81975-91-9x500.png)
81975-91-9 structure
Produktname:10-[4-dimethylamino-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxo-oxan-2-yl) oxy-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydrox yacetyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione
10-[4-dimethylamino-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxo-oxan-2-yl) oxy-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydrox yacetyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 10-[4-dimethylamino-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxo-oxan-2-yl) oxy-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydrox yacetyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione
- 7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(hydroxyacetyl)-1-methoxy-10-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-6,8,11-trihydroxy-, (8S-cis)-
- 3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-(6-methyl-5-oxooxan-2-yl)hexopyranosyl]-3-(dimethylamino)hexopyranoside
- DTXSID501002353
- 81975-91-9
-
- Inchi: InChI=1S/C41H51NO16/c1-17-23(44)10-11-28(53-17)57-40-19(3)55-30(13-24(40)45)58-39-18(2)54-29(12-22(39)42(4)5)56-26-15-41(51,27(46)16-43)14-21-32(26)38(50)34-33(36(21)48)35(47)20-8-7-9-25(52-6)31(20)37(34)49/h7-9,17-19,22,24,26,28-30,39-40,43,45,48,50-51H,10-16H2,1-6H3
- InChI-Schlüssel: BUNNANZEUZITRL-UHFFFAOYSA-N
- Lächelt: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O
Berechnete Eigenschaften
- Genaue Masse: 813.32078454g/mol
- Monoisotopenmasse: 813.32078454g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 17
- Schwere Atomanzahl: 58
- Anzahl drehbarer Bindungen: 10
- Komplexität: 1530
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 12
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 237Ų
- XLogP3: 3
10-[4-dimethylamino-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxo-oxan-2-yl) oxy-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydrox yacetyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione Verwandte Literatur
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
81975-91-9 (10-[4-dimethylamino-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxo-oxan-2-yl) oxy-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydrox yacetyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione) Verwandte Produkte
- 23214-92-8((8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione)
- 57576-44-0(Aclarubicin)
- 56420-45-2(Epirubicin)
- 72496-41-4(Pirarubicin)
- 20830-81-3(Daunomycin)
- 108852-90-0(Nemorubicin)
- 1956371-60-0(2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid)
- 76262-87-8(Titanium, bis(h5-2,4-cyclopentadien-1-yl)bis(1,1,1-trifluoromethanesulfonato-kO)-)
- 895478-88-3(N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide)
- 2171414-12-1(2-{3-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclopentyl}acetic acid)
Empfohlene Lieferanten
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
